molecular formula C24H27FN2O2 B11339222 5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11339222
M. Wt: 394.5 g/mol
InChI Key: YLJQUFHDBFLBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorine and methyl groups, and attachment of the piperidine ring. Common synthetic routes may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine and Methyl Groups: These steps may involve halogenation and alkylation reactions under controlled conditions.

    Attachment of Piperidine Ring: This step often involves nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Similar in structure but with a different heterocyclic core.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Similar in containing a fluorine atom and aromatic ring.

Uniqueness

5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H27FN2O2

Molecular Weight

394.5 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H27FN2O2/c1-16-6-8-18(9-7-16)21(27-12-4-3-5-13-27)15-26-24(28)23-17(2)20-14-19(25)10-11-22(20)29-23/h6-11,14,21H,3-5,12-13,15H2,1-2H3,(H,26,28)

InChI Key

YLJQUFHDBFLBAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.